Prionoid B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

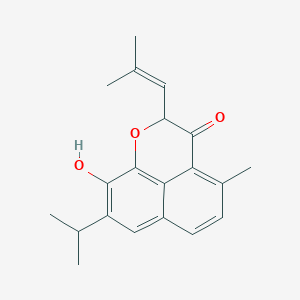

Prionoid B is a natural diterpenoid compound isolated from the roots of Salvia prionitis. It belongs to the class of abietane diterpenoids, which are known for their diverse biological activities. This compound has garnered interest due to its cytotoxic properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prionoid B typically involves the extraction from natural sources, particularly the roots of Salvia prionitis. The process includes:

Extraction: The roots are dried and powdered, followed by extraction using solvents such as chloroform, dichloromethane, or ethyl acetate.

Purification: The crude extract undergoes purification through chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC).

Isolation: this compound is isolated based on its unique chemical properties and structure, confirmed by spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in Salvia prionitis. large-scale extraction and purification processes can be optimized for higher yields. This involves:

Cultivation: Growing under controlled conditions to ensure a consistent supply of raw material.

Extraction and Purification: Utilizing industrial-scale extraction and purification methods to isolate this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Prionoid B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially leading to new compounds with unique properties.

Substitution: Substitution reactions involve replacing specific atoms or groups within the this compound molecule, creating analogs for further study.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential biological activities.

Scientific Research Applications

Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.

Biology: Investigated for its cytotoxic effects on cancer cell lines, showing promise as an anticancer agent.

Medicine: Potential therapeutic applications due to its cytotoxic and anti-inflammatory properties.

Industry: Utilized in the development of natural product-based pharmaceuticals and as a lead compound for drug discovery.

Mechanism of Action

Prionoid B exerts its effects through several molecular targets and pathways:

Cytotoxicity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Antioxidant: Scavenges free radicals and reduces oxidative stress, protecting cells from damage.

Comparison with Similar Compounds

Prionoid B is compared with other abietane diterpenoids, such as:

Prionoid A: Another diterpenoid from with similar cytotoxic properties.

Prionoid C: Exhibits different structural features and biological activities.

Rosmanol: Known for its antioxidant properties, differing in its chemical structure and specific activities.

This compound stands out due to its unique combination of cytotoxic, anti-inflammatory, and antioxidant properties, making it a compound of significant interest for further research and development.

Biological Activity

Prionoid B, a compound associated with prion-like behaviors, has garnered attention in the context of neurodegenerative diseases. This article delves into its biological activity, examining its mechanisms, effects on cellular processes, and implications in disease pathology.

Overview of Prionoids

Prionoids are proteins that can misfold and induce similar conformational changes in other proteins, leading to aggregation and disease. They are implicated in various neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS) . this compound specifically is believed to interact with prion proteins (PrP), influencing their aggregation and toxicity.

This compound exhibits several mechanisms that contribute to its biological activity:

- Interaction with PrP : this compound may stabilize the native conformation of PrP, preventing its misfolding and aggregation. This interaction is crucial as misfolded PrP (PrP^Sc) is central to prion diseases .

- Modulation of Cellular Pathways : The compound has been shown to affect pathways involved in protein degradation and cellular stress responses. By altering these pathways, this compound can influence the accumulation of toxic aggregates .

- Neuroprotective Effects : In certain contexts, this compound has demonstrated neuroprotective properties by enhancing autophagic clearance of misfolded proteins .

Case Studies and Research Findings

- Cell-Based Studies : A study screened a library of compounds for antiprion activity, identifying several that reduced levels of PrP^Sc in infected neuronal cell lines. Among these, this compound showed significant efficacy in decreasing aggregate formation at concentrations below 1 μM .

- Toxicity Assessments : In parallel toxicity assays, cells treated with this compound exhibited reduced cytotoxicity compared to untreated controls. This suggests a favorable safety profile for potential therapeutic applications .

- In Vivo Models : Research involving transgenic mouse models demonstrated that administration of this compound led to decreased neurodegeneration markers compared to control groups. These findings indicate that the compound may mitigate the progression of prion-related diseases .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | Observations |

|---|---|---|

| Interaction with PrP | Stabilizes native conformation | Reduced aggregation in cell cultures |

| Cellular Modulation | Alters protein degradation pathways | Enhanced autophagic clearance |

| Neuroprotection | Protects neurons from toxic aggregates | Lowered markers of neurodegeneration |

| Toxicity | Evaluated in vitro against neuronal cell lines | Minimal cytotoxic effects observed |

Implications for Neurodegenerative Diseases

The biological activity of this compound holds promise for therapeutic strategies against prion diseases and related neurodegenerative conditions. By targeting the mechanisms underlying protein misfolding and aggregation, it may provide a dual benefit: reducing toxic aggregates while promoting cellular health.

Future Directions

Further research is warranted to elucidate the precise molecular targets of this compound and its long-term effects on neurodegenerative disease progression. Clinical trials will be essential to assess its efficacy and safety in human populations.

Properties

Molecular Formula |

C20H22O3 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

12-hydroxy-6-methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-4-one |

InChI |

InChI=1S/C20H22O3/c1-10(2)8-15-19(22)16-12(5)6-7-13-9-14(11(3)4)18(21)20(23-15)17(13)16/h6-9,11,15,21H,1-5H3 |

InChI Key |

WLCQIECMEDJZSS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=O)C(OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.